molecular formula C12H11N3O5S B2860821 methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-33-0

methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2860821
CAS No.: 865198-33-0
M. Wt: 309.3
InChI Key: VKRNCQPRZANXLN-SEYXRHQNSA-N
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Description

Methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a nitro group at position 6 of the benzothiazole ring, an acetylimino (CH₃C(O)N=) substituent at position 2, and a methyl acetate moiety at the dihydrothiazole nitrogen. The (2Z) configuration indicates the stereochemistry of the imino group.

Properties

IUPAC Name

methyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-7(16)13-12-14(6-11(17)20-2)9-4-3-8(15(18)19)5-10(9)21-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRNCQPRZANXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often catalyzed by copper (II) acetate in the presence of triethylamine and ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form strong bonds with these targets, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and related benzothiazole derivatives:

Compound Name Position 6 Substituent Imino Group Substituent Functional Groups on Dihydrothiazole Reference
Target Compound -NO₂ Acetylimino (CH₃C(O)N=) Methyl acetate -
Methyl 2-[(2Z)-6-methyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-... -CH₃ 4-(3-Methylpiperidinyl)sulfonylbenzoyl Methyl acetate
Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-methoxy-... -OCH₃ 2-(2,4-Dichlorophenoxy)acetyl Methyl acetate
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide -OCH₃ Adamantylacetamide None
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate N/A (thiazole core) Methoxycarbonylmethoxyimino Methyl ester

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) at position 6 in the target compound is strongly electron-withdrawing, which may enhance acidity and influence intermolecular interactions (e.g., hydrogen bonding) compared to electron-donating groups like -CH₃ or -OCH₃ in analogues .
  • Imino Substituents: The acetylimino group in the target compound contrasts with bulkier substituents (e.g., adamantylacetamide in or dichlorophenoxyacetyl in ), which may sterically hinder crystallization or biological activity.
  • Functional Group Effects : The methyl acetate group at the dihydrothiazole nitrogen is common in several analogues, suggesting its role in modulating solubility and reactivity.
Crystallographic and Hydrogen-Bonding Analysis
  • Crystal Packing : The nitro group’s strong dipole may promote intermolecular interactions, such as C–H···O or N–H···O hydrogen bonds, analogous to the C–H···O and S···S interactions observed in .
  • Graph Set Analysis : The hydrogen-bonding patterns in the target compound could resemble the R₂²(8) and R₂²(22) motifs reported in , but with variations due to nitro group participation.

Biological Activity

Methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the acetylimino and nitro groups enhances its reactivity and potential interactions with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, a study demonstrated that derivatives of benzothiazole exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway.

2. Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study assessed its effects on B16F10 melanoma cells, revealing that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity while still inhibiting cellular processes linked to tumor progression.

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Method : RAW264.7 macrophage cells were treated with various concentrations of the compound.
    • Results : Significant reductions in TNF-alpha and IL-6 levels were observed at higher concentrations (≥10 µM), indicating a dose-dependent response.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on B16F10 cells.
    • Method : MTT assay was utilized to assess cell viability post-treatment with varying concentrations.
    • Results : Compounds with similar structures showed IC50 values ranging from 15 to 25 µM, suggesting moderate cytotoxicity compared to established chemotherapeutics.

Data Tables

Activity Type Concentration (µM) Effect Observed
Anti-inflammatory10Decrease in TNF-alpha levels
Anti-inflammatory20Significant reduction in IL-6 levels
Cytotoxicity (B16F10)5No significant effect
Cytotoxicity (B16F10)20Moderate cytotoxicity observed

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